molecular formula C23H23N5O4 B2645181 3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105247-68-4

3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2645181
CAS No.: 1105247-68-4
M. Wt: 433.468
InChI Key: LHAVWVCLXZMMET-UHFFFAOYSA-N
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Description

3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperazine moiety, and an indole derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Derivative: The indole nucleus is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by the piperazine moiety.

    Attachment of the Furan Ring: The furan ring is attached to the piperazine moiety through an acylation reaction, using furan-2-carbonyl chloride as the acylating agent.

    Final Coupling: The final step involves the coupling of the intermediate with a suitable reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects through the following pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one apart is its unique combination of functional groups, which allows it to interact with multiple biological targets and exhibit a broad spectrum of biological activities. This makes it a valuable compound for drug development and scientific research.

Properties

IUPAC Name

3-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-15-4-5-17-16(13-15)20-21(25-17)23(31)28(14-24-20)7-6-19(29)26-8-10-27(11-9-26)22(30)18-3-2-12-32-18/h2-5,12-14,25H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAVWVCLXZMMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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